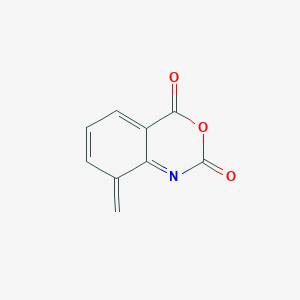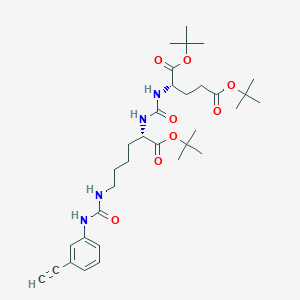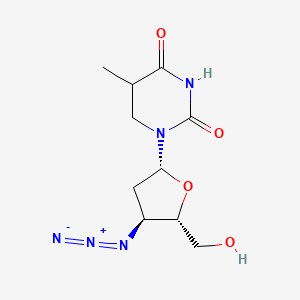![molecular formula C7H9N3O B12362008 7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)
7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthinol niacinate is a compound derived from niacin (nicotinic acid) and xanthinol. It is primarily known for its vasodilatory properties, which means it helps widen blood vessels, improving blood flow. This compound is often used in dietary supplements to enhance brain metabolism and energy levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xanthinol niacinate is synthesized by combining xanthinol with niacin. The process involves the reaction of xanthinol, a derivative of theophylline, with nicotinic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of xanthinol niacinate involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity xanthinol niacinate .
Análisis De Reacciones Químicas
Types of Reactions: Xanthinol niacinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the xanthinol moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Xanthinol niacinate has a wide range of applications in scientific research:
Mecanismo De Acción
Xanthinol niacinate exerts its effects primarily through its vasodilatory action. The positively charged xanthinol ion facilitates the transport of nicotinic acid into cells, where it influences cellular metabolism. The compound increases glucose metabolism and ATP production, enhancing energy levels in cells. It also improves oxygen supply to tissues by increasing blood flow .
Comparación Con Compuestos Similares
Niacin (Nicotinic Acid): A precursor to xanthinol niacinate, known for its cholesterol-lowering effects.
Theophylline: A bronchodilator and a component of xanthinol.
Pentoxifylline: Another vasodilator used to improve blood flow.
Uniqueness of Xanthinol Niacinate: Xanthinol niacinate is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily affects lipid metabolism, xanthinol niacinate also significantly enhances glucose metabolism and energy production in the brain, making it particularly useful for cognitive enhancement and vascular health .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-3,9H,4H2,1H3,(H,8,11) |
Clave InChI |
NCPOSEAXTVPALG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)NCNN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)


![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)




![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)

